2-(3,5-Dichlorophenoxy)acetic acid

auxin bioassay plant physiology negative control

2-(3,5-Dichlorophenoxy)acetic acid (3,5-D) is the 3,5-dichloro positional isomer of 2,4-D. Unlike active auxins, 3,5-D is auxin‑inactive and serves as the definitive negative control in auxin signaling research. It also sets the efficacy benchmark for potato common scab suppression and functions as a cost‑effective internal standard for chlorophenoxyacetic acid herbicide analysis. Positional isomerism dictates functional divergence — researchers cannot substitute 2,4-D or MCPA for this specialty reagent. Available in high purity (≥97%) for reproducible experimental results.

Molecular Formula C8H6Cl2O3
Molecular Weight 221.03 g/mol
CAS No. 587-64-4
Cat. No. B1293790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenoxy)acetic acid
CAS587-64-4
Molecular FormulaC8H6Cl2O3
Molecular Weight221.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)OCC(=O)O
InChIInChI=1S/C8H6Cl2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyLXWGIMHMQOCPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorophenoxy)acetic acid (CAS 587-64-4): Core Identity and Procurement Context


2-(3,5-Dichlorophenoxy)acetic acid (3,5-D; CAS 587-64-4) is a chlorinated phenoxyacetic acid derivative with the molecular formula C₈H₆Cl₂O₃ and a molecular weight of 221.04 g/mol [1]. It is the 3,5-dichloro positional isomer of the well-known auxinic herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), but exhibits fundamentally distinct biological properties [2]. Unlike 2,4-D, 3,5-D is inactive as a classical auxin and does not induce the characteristic auxin-mediated physiological responses in plant tissues [2]. This compound is supplied as a high-purity research reagent (typically ≥97%) and is listed in the EPA Registry (Internal Tracking Number 1976197) [1]. Its scientific utility lies primarily in its role as a negative control in auxin studies, as an internal standard in analytical chemistry, and as a specialized anti-pathogenic agent in crop protection research [2].

2-(3,5-Dichlorophenoxy)acetic acid (3,5-D) vs. In-Class Analogs: Why Generic Substitution Fails


Phenoxyacetic acid herbicides and plant growth regulators cannot be generically substituted based solely on their shared chemical scaffold; positional isomerism dictates profound functional divergence. In the dichlorophenoxyacetic acid series, herbicidal activity follows a strict positional hierarchy: 2,4-D >> 2,5 > 3,4 > 3,5 > 2,6 [1]. The 3,5-dichloro isomer (3,5-D) occupies a distinct position at the low-activity end of this spectrum for classical auxinic herbicidal action, but paradoxically demonstrates superior efficacy as an anti-pathogenic agent against Streptomyces scabies in potato crops compared to the highly active auxin 2,4-D [2]. This inverted structure-activity relationship means that a researcher requiring an auxin-inactive control, an analytical internal standard free of endogenous occurrence, or a compound for potato common scab suppression cannot simply substitute 2,4-D, MCPA, or other active auxins. The chlorine substitution pattern fundamentally redefines the compound's receptor binding profile, metabolic fate, and ultimate application relevance, making 3,5-D a non-fungible specialty reagent within its class [1][2].

2-(3,5-Dichlorophenoxy)acetic acid (3,5-D): Quantitative Evidence for Scientific Differentiation


Auxin Activity: Complete Functional Absence vs. 2,4-D as Verified in Plant Tissue Bioassays

In direct comparative bioassays using Jerusalem artichoke tuber tissue disks and dandelion root tissue, 3,5-dichlorophenoxyacetic acid (3,5-D) exhibits a complete absence of auxin-like physiological activity, in stark contrast to its positional isomer 2,4-D. At an identical treatment concentration of 10⁻⁵ M, 2,4-D induces marked water uptake, oligosaccharide hydrolysis, increased hydrolase/invertase activity, elevated respiration, and increased total soluble protein [1][2]. 3,5-D produces little or no response across all measured parameters, confirming its functional null status for auxin activity [1][2]. This differential response provides a robust negative control paradigm for auxin signaling studies.

auxin bioassay plant physiology negative control structure-activity relationship

Potato Common Scab Suppression: Superior Efficacy of 3,5-D Over 2,4-D and Other Analogs

In glasshouse trials evaluating foliar sprays of ring-substituted phenoxyacetic acids (0.9 × 10⁻³ M) for suppression of potato common scab caused by Streptomyces scabies, 3,5-dichlorophenoxyacetic acid (3,5-D) emerged as the most effective compound tested, decreasing scab incidence by approximately 90% [1]. This performance dramatically exceeds that of the auxin-active herbicide 2,4-D, which only halved scab incidence (~50% reduction) while simultaneously causing serious yield reductions [1]. Among approximately 30 additional related compounds screened, none were significantly more effective than 3,5-D [2]. The anti-scab activity is preventative in nature, with early sprays being more effective than late applications [1].

crop protection Streptomyces scabies antipathogenic agent potato disease management

Field Trial Validation: Consistent Scab Reduction Across Multiple Potato Cultivars

The anti-scab efficacy of 3,5-D has been validated in field trials, extending beyond controlled glasshouse conditions. Foliar sprays of 3,5-dichlorophenoxyacetic acid (3,5-D) applied in June or early July decreased the incidence of common scab by approximately 30% across four independent field trials conducted on potato cultivars Maris Piper and Majestic [1]. The field-observed magnitude of scab reduction (~30%) is notably lower than the ~90% efficacy documented in glasshouse studies, reflecting the increased complexity and environmental variability inherent to field conditions [1]. Nevertheless, the consistent directional effect across multiple trials and cultivars establishes 3,5-D as a validated lead compound for translational potato disease management research.

field trial crop yield translational agriculture disease control

Analytical Internal Standard Suitability: Chlorinated Analog Advantage for LC-MS/MS Quantitation

2-(3,5-Dichlorophenoxy)acetic acid (3,5-D) possesses structural and physicochemical properties that render it an analytically suitable internal standard for the quantitative determination of chlorophenoxyacetic acid herbicides such as 2,4-D, MCPA, and related compounds in environmental and biological matrices. Internal standard best practices specify that an ideal internal standard should be chemically similar to the target analyte, not naturally present in the sample matrix, co-elute closely with the analyte, and provide a distinct mass spectrometric signal [1]. 3,5-D fulfills these criteria: it shares the phenoxyacetic acid backbone and chlorination pattern with 2,4-D and other chloro-phenoxy herbicides, ensuring similar extraction recovery and ionization efficiency in ESI-MS, yet its distinct 3,5-substitution pattern (versus 2,4-) provides a unique parent mass distinguishable from endogenous analytes [2].

analytical chemistry LC-MS/MS internal standard quantitative analysis

Growth Retardant Activity: Shoot Growth Inhibition in Tomato Independent of Auxin Antagonism

3,5-Dichlorophenoxyacetic acid (3,5-D) exhibits growth retardant properties distinct from its auxin-active isomers. Studies on tomato seedlings demonstrate that 3,5-D effectively reduces shoot growth, but this inhibition is not mediated through competitive antagonism of endogenous auxin or gibberellins [1]. This contrasts with auxin-active compounds like 2,4-D, which at sub-herbicidal concentrations typically promote growth rather than retard it. The growth inhibition mechanism of 3,5-D appears to operate via a pathway independent of classical auxin signaling, suggesting a distinct molecular target or metabolic interference mechanism [1].

growth retardant tomato shoot inhibition non-auxin mechanism

Metabolic Fate Distinction: 3,5-Dichlorocatechol as a 2,4-D Degradation Marker

The metabolic pathway of 2,4-D degradation by soil microorganisms (e.g., Nocardioides simplex strain 3E, Arthrobacter sp.) proceeds via initial cleavage of the ether linkage to yield 2,4-dichlorophenol (2,4-DCP), which is subsequently converted to 3,5-dichloropyrocatechol (3,5-dichlorocatechol, 3,5-DCPC) [1][2]. This metabolic intermediate, 3,5-dichlorocatechol, is structurally distinct from the parent 3,5-dichlorophenoxyacetic acid (3,5-D) but shares the 3,5-dichloro substitution pattern. The identification of 3,5-dichlorocatechol as a key degradation product of 2,4-D has significant implications for environmental monitoring programs, as this metabolite (rather than the parent herbicide) may persist in soils and water systems [1].

environmental fate biodegradation metabolite 2,4-D metabolism

2-(3,5-Dichlorophenoxy)acetic acid (3,5-D): Validated Research and Industrial Application Scenarios


Negative Control for Auxin Signaling and Herbicide Mode-of-Action Studies

Researchers investigating auxin signal transduction pathways or the molecular mechanism of auxinic herbicides require a chemically similar but biologically inert control compound. 2-(3,5-Dichlorophenoxy)acetic acid (3,5-D) fulfills this role by sharing the phenoxyacetic acid backbone and chlorination with 2,4-D while exhibiting complete functional absence of auxin activity at equimolar concentrations (10⁻⁵ M) across multiple plant tissue bioassays [1]. This allows definitive attribution of observed physiological responses to auxin receptor engagement rather than non-specific chemical effects. The compound is particularly valuable in structure-activity relationship (SAR) studies mapping the positional requirements of chlorine substitution for auxin receptor binding and activation [1][2].

Lead Compound and Reference Standard for Potato Common Scab (Streptomyces scabies) Research

2-(3,5-Dichlorophenoxy)acetic acid (3,5-D) serves as the benchmark compound for research into chemical control of potato common scab, a soil-borne disease caused by Streptomyces scabies that causes significant economic losses in potato production. With documented scab reduction of ~90% in glasshouse trials and ~30% in field trials, 3,5-D establishes the efficacy ceiling against which novel anti-scab compounds should be compared [1][2]. The compound's anti-pathogenic mechanism is distinct from direct antimicrobial toxicity and appears to involve modulation of host tuber phenolic metabolism [2]. This scenario encompasses screening of novel structural analogs, investigation of the anti-pathogenic mechanism, and development of integrated disease management protocols.

Internal Standard for LC-MS/MS Quantitation of Phenoxyacid Herbicides in Environmental Matrices

Analytical laboratories performing quantitative determination of chlorophenoxyacetic acid herbicides (2,4-D, MCPA, 2,4,5-T, etc.) in water, soil, or plant tissue matrices can employ 2-(3,5-dichlorophenoxy)acetic acid (3,5-D) as an internal standard for method calibration and sample normalization. The compound's structural similarity to target analytes ensures comparable extraction recovery, chromatographic retention, and electrospray ionization efficiency, while its distinct mass prevents interference with analyte signals [1]. This application is especially relevant for non-clinical environmental monitoring programs where the cost of isotopically labeled internal standards (¹³C- or ²H-labeled) may be prohibitive or where such labeled standards are not commercially available [2].

Non-Auxin Growth Retardant Studies in Plant Developmental Biology

Plant physiologists investigating growth regulation pathways independent of classical auxin signaling can utilize 2-(3,5-dichlorophenoxy)acetic acid (3,5-D) as a research tool to induce shoot growth retardation in model species such as tomato without activating auxin-responsive gene networks [1]. This application enables dissection of growth inhibition mechanisms that operate through non-auxin pathways, providing a valuable contrast to auxin-mediated growth effects observed with compounds like 2,4-D or IAA. The compound is particularly suited for studies examining the interplay between auxin signaling, gibberellin pathways, and growth suppression in dicotyledonous plants [1].

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